molecular formula C22H17N3O5S2 B269900 N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Cat. No. B269900
M. Wt: 467.5 g/mol
InChI Key: UUHSLPMRUTZBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications as a therapeutic agent. BDBS is a benzimidazole derivative that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood, but it has been suggested that it may act by modulating various signaling pathways. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to induce apoptosis in cancer cells, which may be mediated by the activation of caspases and the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and angiogenesis. It has been suggested that N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide may act by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and by inhibiting the activity of COX-2 and iNOS. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and catalase. It has been suggested that N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide may inhibit angiogenesis by reducing the expression of VEGF and MMP-9.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit potent anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for various diseases. However, there are also some limitations to using N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. Further studies are needed to elucidate the molecular targets of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and to determine its efficacy and safety in vivo. It would also be interesting to investigate the potential use of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy. The development of new formulations of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, such as nanoparticles or liposomes, may also enhance its bioavailability and therapeutic efficacy. Finally, the study of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in animal models of various diseases may provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-nitroaniline to 2-aminobenzimidazole, which is then reacted with 4-bromobenzoic acid to form the corresponding ester. The ester is then hydrolyzed to the corresponding carboxylic acid, which is coupled with 5-hydroxy-1,3-benzodioxole-4-carboxylic acid to give N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may act by inducing apoptosis and inhibiting angiogenesis. N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has also been shown to exhibit neuroprotective effects, and it has been suggested that it may act by reducing oxidative stress and inflammation.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Molecular Formula

C22H17N3O5S2

Molecular Weight

467.5 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C22H17N3O5S2/c26-21(23-15-10-11-19-20(12-15)30-14-29-19)13-31-22-24-17-8-4-5-9-18(17)25(22)32(27,28)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,23,26)

InChI Key

UUHSLPMRUTZBJS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.